3-(2-Bromo-4-fluorophenyl)propanoyl chloride
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Overview
Description
3-(2-Bromo-4-fluorophenyl)propanoyl chloride is an organic compound with the molecular formula C9H7BrClFO and a molecular weight of 265.51 g/mol. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-(2-Bromo-4-fluorophenyl)propanoyl chloride typically involves the reaction of 2-bromo-4-fluorobenzene with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Bromo-4-fluorophenyl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromo-4-fluorophenyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)propanoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar compounds to 3-(2-Bromo-4-fluorophenyl)propanoyl chloride include other acyl chlorides with different substituents on the aromatic ring. For example:
- 3-(2-Chloro-4-fluorophenyl)propanoyl chloride
- 3-(2-Bromo-4-methylphenyl)propanoyl chloride
These compounds share similar reactivity but differ in their specific applications and properties due to the different substituents on the aromatic ring.
Properties
IUPAC Name |
3-(2-bromo-4-fluorophenyl)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-8-5-7(12)3-1-6(8)2-4-9(11)13/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCCUMXHZOFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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